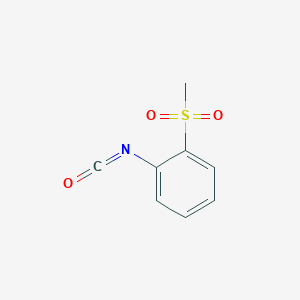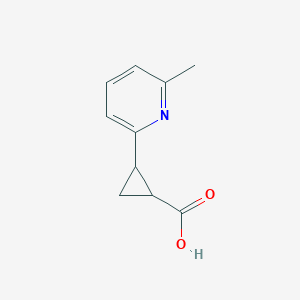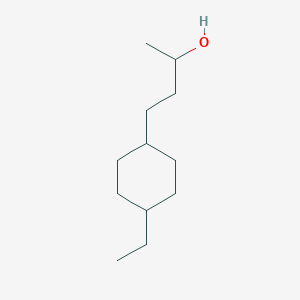
4-(4-Ethylcyclohexyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C12H24O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-ethylcyclohexyl group. This compound is notable for its unique structure, which combines a cyclohexane ring with a butanol chain, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)butan-2-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-ethylcyclohexanol, is prepared through the hydrogenation of 4-ethylphenol.
Grignard Reaction: The 4-ethylcyclohexanol is then reacted with a Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
化学反应分析
Types of Reactions
4-(4-Ethylcyclohexyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Forms 4-(4-ethylcyclohexyl)butan-2-one.
Reduction: Produces 4-(4-ethylcyclohexyl)butane.
Substitution: Results in 4-(4-ethylcyclohexyl)butyl halides.
科学研究应用
4-(4-Ethylcyclohexyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alcohol reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(4-Ethylcyclohexyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 4-(4-Methylcyclohexyl)butan-2-ol
- 4-(4-Propylcyclohexyl)butan-2-ol
- 4-(4-Isopropylcyclohexyl)butan-2-ol
Uniqueness
4-(4-Ethylcyclohexyl)butan-2-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural variation can lead to different biological activities and industrial applications compared to its analogs.
属性
分子式 |
C12H24O |
|---|---|
分子量 |
184.32 g/mol |
IUPAC 名称 |
4-(4-ethylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C12H24O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h10-13H,3-9H2,1-2H3 |
InChI 键 |
GNTKXNMDEVNKIS-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)CCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


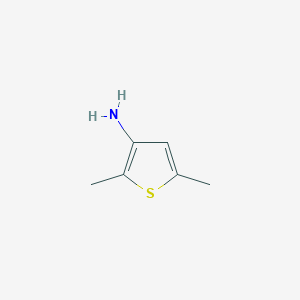
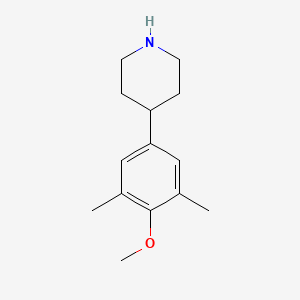
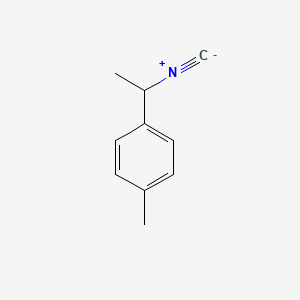

![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
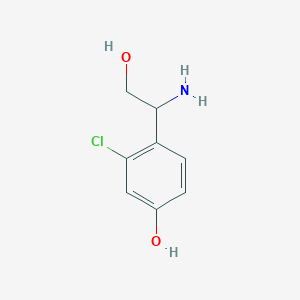
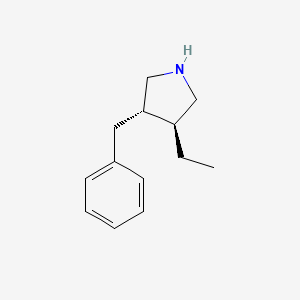

![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
